molecular formula C24H35ClN4O6S2 B2395671 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216394-60-3

2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2395671
CAS No.: 1216394-60-3
M. Wt: 575.14
InChI Key: MNXNSWAWVATWBL-UHFFFAOYSA-N
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Description

2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H35ClN4O6S2 and its molecular weight is 575.14. The purity is usually 95%.
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Biological Activity

2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H35ClN4O6S2C_{24}H_{35}ClN_{4}O_{6}S_{2} with a molecular weight of 575.1 g/mol. The structural complexity arises from the incorporation of sulfamoyl and benzamido functional groups, which enhance its solubility and reactivity.

PropertyValue
Molecular FormulaC24H35ClN4O6S2C_{24}H_{35}ClN_{4}O_{6}S_{2}
Molecular Weight575.1 g/mol
CAS Number1216394-60-3

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in inflammatory and cancerous processes. Research indicates that derivatives of the thieno[2,3-c]pyridine scaffold can inhibit lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines such as TNF-alpha in rat whole blood models. This suggests a potential application in treating inflammatory diseases .

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, they can reduce the secretion of TNF-alpha and other inflammatory mediators in various cellular models .

Anticancer Potential

The compound's structure suggests potential anticancer properties. The thieno[2,3-c]pyridine core has been associated with the inhibition of various kinases involved in cancer cell proliferation and survival pathways. Preliminary studies indicate that this class of compounds may induce apoptosis in cancer cells by disrupting critical signaling pathways.

Case Studies

  • Inhibition of TNF-alpha Production : A study evaluated the ability of several tetrahydrothieno[2,3-c]pyridine derivatives to inhibit LPS-induced TNF-alpha production in rat blood samples. The results indicated that certain modifications to the thieno[2,3-c]pyridine structure significantly enhanced inhibitory activity, suggesting that similar modifications could be beneficial for this compound .
  • Anticancer Activity : In vitro studies demonstrated that derivatives containing the thieno[2,3-c]pyridine moiety were effective against various cancer cell lines. These studies highlighted the importance of structural modifications in enhancing anticancer efficacy and selectivity against tumor cells while minimizing toxicity to normal cells.

Properties

IUPAC Name

2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O6S2.ClH/c1-16(2)27-10-9-19-20(15-27)35-24(21(19)22(25)29)26-23(30)17-5-7-18(8-6-17)36(31,32)28(11-13-33-3)12-14-34-4;/h5-8,16H,9-15H2,1-4H3,(H2,25,29)(H,26,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXNSWAWVATWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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